molecular formula C20H23F3N4O2 B6452162 N-(3-methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide CAS No. 2640882-22-8

N-(3-methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide

Cat. No.: B6452162
CAS No.: 2640882-22-8
M. Wt: 408.4 g/mol
InChI Key: NSRSOYBCIILXJJ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a trifluoromethyl-substituted pyridine moiety and a 3-methoxyphenyl group. Its structure combines a piperidine ring substituted at the 3-position with a methylamino group linked to a 3-(trifluoromethyl)pyridin-2-yl group, while the carboxamide nitrogen is attached to a 3-methoxyphenyl aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence solubility and electronic interactions with biological targets .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-26(18-17(20(21,22)23)9-4-10-24-18)15-7-5-11-27(13-15)19(28)25-14-6-3-8-16(12-14)29-2/h3-4,6,8-10,12,15H,5,7,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRSOYBCIILXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)NC2=CC(=CC=C2)OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Compounds with similar structures have been found to inhibit various pathways. The downstream effects would depend on the specific pathways that this compound affects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Relevance Key Differences from Target Compound Reference
N-(3-Methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide Piperidine-1-carboxamide, 3-methoxyphenyl, trifluoromethylpyridine, methylamino linker Likely CNS or kinase-targeted activity (inferred from structural analogs) N/A
N-Pyridazin-3-yl-4-[3-[[5-(trifluoromethyl)-2-pyridyl]oxy]benzylidene]piperidine-1-carboxamide Piperidine-1-carboxamide, pyridazine, benzylidene, trifluoromethylpyridyloxy Unknown activity; benzylidene group may enhance rigidity and π-π stacking interactions Benzylidene spacer instead of methylamino linker
HTL22562 (CGRP receptor antagonist) Piperidine-pyrido[2,3-d][1,3]oxazine core, trifluoromethyl, pyridinylpiperazine Potent CGRP receptor antagonist for migraine treatment Larger fused-ring system; distinct target specificity
N-(3-Fluoro-2-methylphenyl)piperidine-1-carboxamide derivatives Piperidine-1-carboxamide, fluoro/methylphenyl, oxadiazole/acetyl groups Evaluated for kinase inhibition or GPCR modulation Oxadiazole substituents alter hydrogen-bonding capacity
N-(3-Chlorophenyl)-4-{1-[(benzodioxole-5-carbonyl)amino]ethyl}piperidine-1-carboxamide Piperidine-1-carboxamide, benzodioxole, chloroaryl Potential CNS activity due to benzodioxole’s blood-brain barrier permeability Benzodioxole substituent instead of trifluoromethylpyridine

Key Observations

Structural Flexibility vs. In contrast, the benzylidene group in introduces rigidity, which may enhance selectivity but reduce adaptability . HTL22562’s fused pyrido-oxazine core () adds steric bulk, likely contributing to its high potency and selectivity for the CGRP receptor.

Substituent Effects :

  • Trifluoromethyl Groups : Present in both the target compound and , this group improves metabolic stability and hydrophobic interactions. However, its placement on a pyridine ring (target) versus a pyridyloxy group () alters electronic effects and spatial orientation .
  • Aromatic Substituents : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 3-chlorophenyl group in , but the chloro substituent could increase membrane permeability .

However, HTL22562’s additional fused ring system and pyridinylpiperazine group confer distinct target specificity (CGRP receptor) . Compounds with oxadiazole or benzodioxole substituents () exhibit varied hydrogen-bonding and steric profiles, which could redirect activity toward kinases or enzymes requiring larger binding pockets.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for similar piperidine-carboxamides, such as condensation of pre-functionalized pyridine and piperidine intermediates (e.g., as seen in ).

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound HTL22562 () Compound from
Molecular Weight ~450 g/mol (estimated) 665.76 g/mol ~500 g/mol (estimated)
LogP (Lipophilicity) ~3.5 (predicted) 2.8 ~4.0 (predicted)
Solubility (aq. buffer, pH 7.4) Moderate (methoxy enhances) High (low LogP, polar groups) Low (oxadiazole reduces)
Metabolic Stability (t1/2) High (trifluoromethyl) High (optimized for stability) Moderate

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